2-(2-Nitroanilino)benzamide
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Overview
Description
2-(2-Nitroanilino)benzamide is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroanilino)benzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method is the nitration of 2-aminobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-(2-Aminophenylamino)-benzamide.
Substitution: Halogenated or sulfonated derivatives of this compound.
Hydrolysis: 2-Aminobenzoic acid and 2-nitroaniline.
Scientific Research Applications
2-(2-Nitroanilino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the amide group.
2-Aminobenzamide: Similar structure but lacks the nitro group.
2-Nitrobenzamide: Similar structure but lacks the amino group.
Uniqueness
2-(2-Nitroanilino)benzamide is unique due to the presence of both nitro and amide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
118843-54-2 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.249 |
IUPAC Name |
2-(2-nitroanilino)benzamide |
InChI |
InChI=1S/C13H11N3O3/c14-13(17)9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16(18)19/h1-8,15H,(H2,14,17) |
InChI Key |
XRQUTVLZVKJYEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2[N+](=O)[O-] |
Synonyms |
2-(2-NITRO-PHENYLAMINO)-BENZAMIDE |
Origin of Product |
United States |
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